molecular formula C20H24BrNO4S B11344551 N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11344551
M. Wt: 454.4 g/mol
InChI Key: VQZVBTLNBNCLLR-UHFFFAOYSA-N
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Description

N-[(5-Bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a 4-tert-butyl-substituted benzoyl core. The compound features two distinct substituents on the amide nitrogen: a (5-bromofuran-2-yl)methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety. The tert-butyl group at the para position of the benzoyl ring likely influences steric bulk and lipophilicity.

Properties

Molecular Formula

C20H24BrNO4S

Molecular Weight

454.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C20H24BrNO4S/c1-20(2,3)15-6-4-14(5-7-15)19(23)22(12-17-8-9-18(21)26-17)16-10-11-27(24,25)13-16/h4-9,16H,10-13H2,1-3H3

InChI Key

VQZVBTLNBNCLLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of furan to obtain 5-bromofuran, followed by its reaction with appropriate reagents to introduce the benzamide and tert-butyl groups . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

  • N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide () :
    This compound shares the 1,1-dioxidotetrahydrothiophen-3-yl group but replaces the bromofuran with a 5-methylbenzofuran and substitutes the benzamide core with an acetamide. The 4-chlorobenzyl group introduces a halogenated aromatic system, which may alter electronic properties compared to the tert-butyl group in the target compound .

  • N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010, ): Retains the benzamide core and a furan-derived substituent but lacks bromination. The additional methoxyquinolin group introduces a fused heterocyclic system, which could enhance π-π stacking interactions in biological targets .

tert-Butyl Substitution Patterns

  • 2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide (): Features a tert-butyl group at the meta position of the benzamide ring, paired with a brominated benzimidazole substituent. The meta-substituted tert-butyl may reduce steric hindrance compared to the para-substituted analogue in the target compound .

Functional Group Comparisons

Brominated Heterocycles

  • 5-Bromothiophene-3-carbaldehyde oxime () :
    Highlights synthetic routes for brominated heterocycles. The bromine in the target compound’s furan ring may stabilize the structure via electron-withdrawing effects, similar to bromothiophene derivatives .

  • 6-(5-Bromobenzofuran-2-yl) Derivatives (): Demonstrates brominated benzofurans in nicotinonitrile scaffolds.

Sulfone-Containing Moieties

  • The 1,1-dioxidotetrahydrothiophen-3-yl group is a recurring feature in and the target compound. Sulfone groups are known to improve solubility and metabolic stability, making them advantageous in drug design .

Crystallographic Considerations

While direct crystallographic data for the target compound are unavailable, and emphasize the role of programs like SHELX in resolving complex structures. The tert-butyl group may introduce challenges in crystal packing due to its bulk .

Data Table: Key Structural Comparisons

Compound Name Core Structure Substituent 1 Substituent 2 Key Features
N-[(5-Bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Benzamide (5-Bromofuran-2-yl)methyl 1,1-Dioxidotetrahydrothiophen-3-yl Brominated furan, para-tert-butyl
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide () Acetamide 4-Chlorobenzyl 1,1-Dioxidotetrahydrothiophen-3-yl Chlorobenzyl, methylbenzofuran
2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide () Benzamide 5-tert-Butyl (meta) Bromobenzimidazole Meta-tert-butyl, benzimidazole

Notes

  • Comparisons are based on structural and synthetic parallels.
  • SAR Implications : The bromine and tert-butyl groups likely modulate electronic and steric properties, while the sulfone may enhance solubility. Further studies are needed to validate these hypotheses.

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and the implications of its biological activity.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a tert-butyl group, and a tetrahydrothiophene moiety, which may contribute to its biological effects. The molecular formula is C15H20BrN2O4SC_{15}H_{20}BrN_{2}O_{4}S with a molecular weight of approximately 390.293 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with bromofuran and tetrahydrothiophene functionalities have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is hypothesized to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Apoptosis induction
Compound BA549 (lung cancer)12G2/M arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against both gram-positive and gram-negative bacteria. The presence of the bromofuran moiety is believed to enhance membrane permeability, leading to bacterial cell death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interact with cellular signaling pathways such as MAPK and PI3K/Akt, influencing cell survival and proliferation.

Case Studies

A notable study focused on the compound's effects on human cancer cell lines demonstrated significant apoptotic activity through caspase activation assays. The study reported a marked increase in caspase-3 and caspase-9 activities, indicating the involvement of intrinsic apoptotic pathways.

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